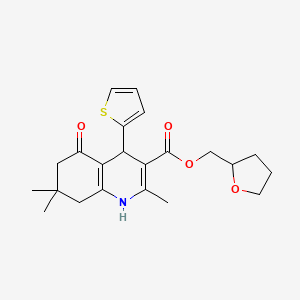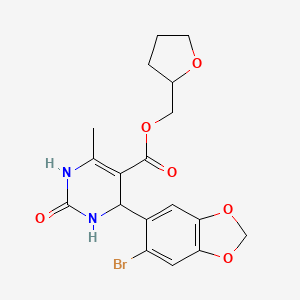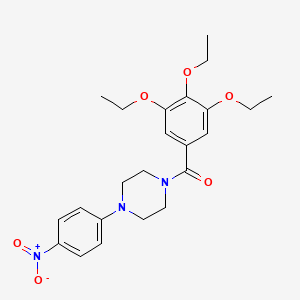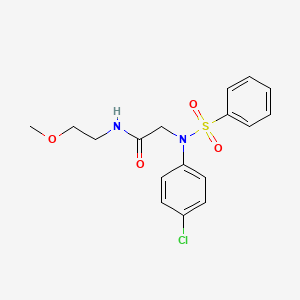
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride, also known as FDQ, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of isoquinolines and is known for its ability to interact with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride is not fully understood, but it is believed to involve the modulation of various biological targets, including enzymes and receptors. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has been shown to inhibit the activity of enzymes such as phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has also been found to interact with various receptors, including the adenosine A3 receptor and the dopamine D2 receptor, which are involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress and inflammation. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has also been found to modulate various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway, which are involved in the regulation of cell growth, differentiation, and apoptosis.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride in lab experiments is its ability to interact with various biological targets, making it a versatile compound for studying different biological processes. Additionally, 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
未来方向
There are several future directions for the research of 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its specific targets in different biological systems. Additionally, future research could focus on developing derivatives of 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride with improved pharmacological properties, such as increased potency and reduced toxicity.
Conclusion:
In conclusion, 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. Its synthesis method involves the Pictet-Spengler reaction, and it has been found to have anticancer, anti-inflammatory, and neuroprotective effects. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride interacts with various biological targets, and its future directions include further investigation of its therapeutic properties, mechanism of action, and development of derivatives with improved pharmacological properties.
合成方法
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Mannich reaction, and Friedländer synthesis. The most commonly used method for synthesizing 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride is the Pictet-Spengler reaction, which involves the condensation of 2-aminobenzaldehyde with furfural in the presence of an acid catalyst. This reaction produces 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride as a hydrochloride salt, which is then purified using various chromatographic techniques.
科学研究应用
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has been extensively studied for its potential therapeutic properties, particularly its anticancer, anti-inflammatory, and neuroprotective effects. Several studies have shown that 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride can inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
1-(furan-2-yl)-3,4-dihydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO.ClH/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12;/h1-6,9H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEKFYYRUVWXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Furyl)-3,4-dihydroisoquinoline hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5156787.png)

![2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5156796.png)

![[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5156819.png)
![7-chloro-4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5156824.png)

![2-(2-methylphenyl)-5-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B5156832.png)
![2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B5156848.png)


![ethyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5156897.png)

